

Rucaparib administration with food clinical significance

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Rucaparib Camsylate

CAS No.: 1859053-21-6

Cat. No.: S007097

[Get Quote](#)

Rucaparib Administration: Food Effect Profile

The table below summarizes the key quantitative findings regarding the effect of food on rucaparib exposure:

Parameter	Effect of a High-Fat Meal	Clinical Significance & Recommendation
Maximum Concentration (C_{max})	Weakly increased [1].	Not clinically significant. Rucaparib can be dosed without regard to meals [1].
Area Under the Curve (AUC)	Weakly increased [1].	Not clinically significant. Rucaparib can be dosed without regard to meals [1].
Absolute Oral Bioavailability	36% (range: 30-45%) [1].	Supports consistent absorption regardless of food.

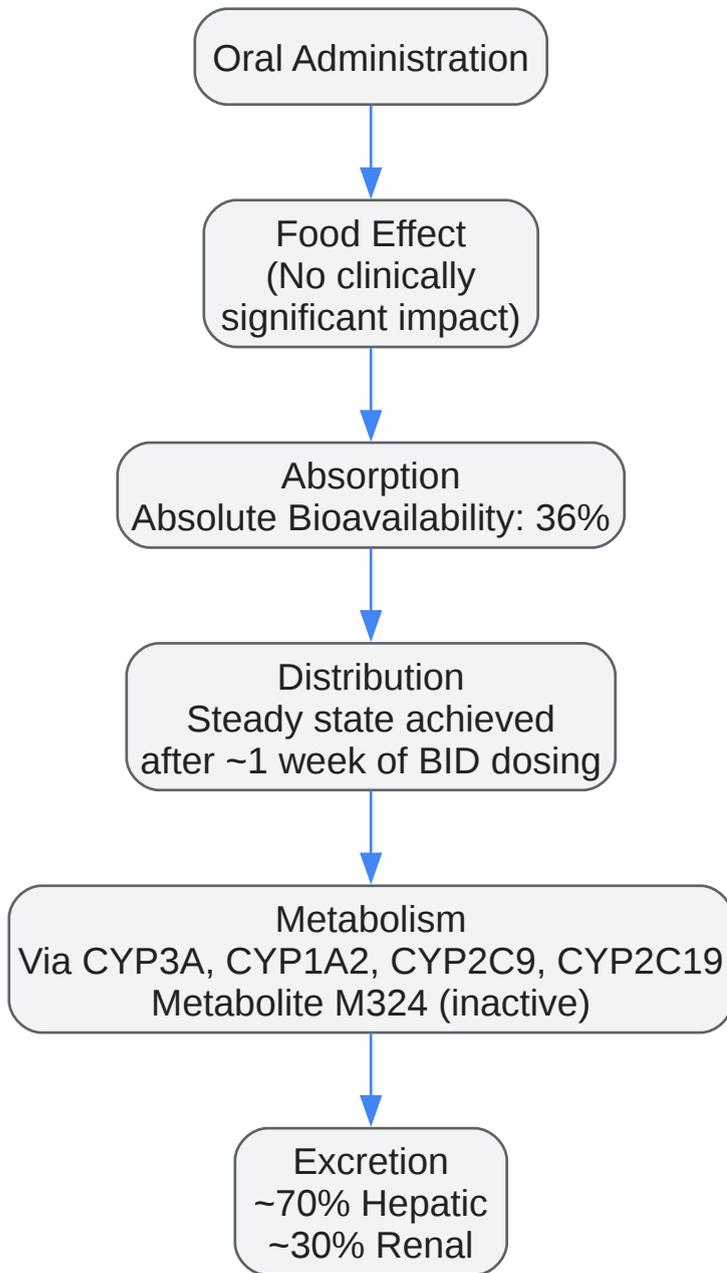
Experimental Protocol: Clinical Food-Effect Study

The conclusions on food effects are derived from standard clinical pharmacology studies. The following outlines a typical protocol for such an investigation.

- **Objective:** To evaluate the effect of a high-fat, high-calorie meal on the rate and extent of absorption of a single oral dose of rucaparib in healthy subjects or patients.
- **Study Design:** A randomized, open-label, single-dose, two-period, two-treatment crossover study.
- **Treatments:**
 - **Test (Fed):** A single 600 mg dose of rucaparib administered within 30 minutes after starting a standardized high-fat, high-calorie meal (e.g., ~800-1000 calories, with ~50% of calories from fat).
 - **Reference (Fasting):** A single 600 mg dose of rucaparib administered after an overnight fast of at least 10 hours.
- **Key Endpoints:**
 - **Primary Pharmacokinetic (PK) Parameters:** C_{max} , AUC from time zero to the last measurable concentration (AUC_{0-t}), and AUC from time zero to infinity ($AUC_{0-\infty}$).
 - **Secondary PK Parameters:** Time to C_{max} (T_{max}), terminal elimination half-life ($t_{1/2}$).
- **Statistical Analysis:** A mixed-effects model is applied to the log-transformed C_{max} and AUC values. The lack of a clinically significant food effect is concluded if the 90% confidence intervals for the geometric mean ratios (Fed:Fasting) of these parameters fall entirely within the pre-defined bioequivalence range of 80.00% to 125.00%.

The Rucaparib Pathway: From Administration to Elimination

The following diagram illustrates the complete pharmacokinetic pathway of rucaparib, summarizing its administration, absorption, distribution, metabolism, and excretion.



[Click to download full resolution via product page](#)

Other Critical Clinical Pharmacology Considerations

Beyond food effects, several other intrinsic and extrinsic factors are essential for a comprehensive drug development and clinical trial strategy.

- **Drug-Drug Interactions (DDI):** Rucaparib has a manageable but important DDI profile.

- **Rucaparib as a Perpetrator:** It moderately inhibits cytochrome P450 (CYP) 1A2 and weakly inhibits CYP3A, CYP2C9, and CYP2C19. It may increase systemic exposure of substrates of these enzymes (e.g., caffeine, certain opioids, NSAIDs, antidepressants) [1] [2]. In vitro studies suggest inhibition of transporters including MATE1, MATE2-K, OCT1, and OCT2 [1].
- **Rucaparib as a Victim:** As rucaparib is metabolized by multiple CYP enzymes, strong CYP inducers should be avoided, and strong CYP inhibitors may increase rucaparib exposure [3].
- **Effect of Intrinsic Factors:** Population pharmacokinetic analyses have shown that age, sex, race, body weight, cytochrome P450 phenotypes, and mild-to-moderate renal or hepatic impairment have no clinically significant impact on rucaparib exposure. No starting dose adjustment is needed for these populations [1] [4]. The effect of severe hepatic or renal impairment has not been fully evaluated [1].

Conclusion for Clinical Development

The data demonstrates that rucaparib's pharmacokinetic profile is robust and not meaningfully altered by food intake. This lack of a clinically significant food effect simplifies dosing instructions for patients and supports consistent drug exposure in clinical practice. For drug development professionals, this finding allows for greater flexibility in clinical trial design and patient management, without the need for strict dosing conditions.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib [pmc.ncbi.nlm.nih.gov]
2. Rubraca interactions: Alcohol, medications, and other factors [medicalnewstoday.com]
3. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors ... [pmc.ncbi.nlm.nih.gov]
4. Pharmacokinetics and safety of rucaparib in patients with ... [link.springer.com]

To cite this document: Smolecule. [Rucaparib administration with food clinical significance].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b007097#rucaparib-administration-with-food-clinical-significance>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com